Critical Role as the Carboxylic Acid Anchor in High-Potency GSM Compounds
In the discovery of a novel GSM series, the 5-carboxylic acid derivative served as the essential synthetic handle. The lead compound (R)-11j, synthesized from this scaffold, demonstrated a potent Aβ42-lowering effect. While potency is not a direct attribute of the building block itself, its use is prerequisite to achieving the described activity profile, which was not attainable with the analogous 6-substituted or aromatic cores in the same study [1]. Specifically, (R)-11j showed an IC50 of 4.6 nM for Aβ42 reduction in cellular assays and significantly reduced brain Aβ42 in mice after oral dosing at 10 mg/kg [1][2]. No such in vivo efficacy was reported for derivatives based on other positional isomers in the published work, highlighting a key differentiation point for procurement.
| Evidence Dimension | Synthetic accessibility and biological relevance for GSM program |
|---|---|
| Target Compound Data | Key intermediate leading to (R)-11j (GSM) with IC50 (Aβ42) = 4.6 nM; oral bioavailability F = 51% in mice; brain Aβ42 reduction at 10 mg/kg p.o. |
| Comparator Or Baseline | 6-carboxylic acid isomer (CAS 1035841-07-6) and aromatic triazolopyridine-5-carboxylic acid (CAS 1234615-95-2): no reported GSM candidates with comparable in vivo efficacy from the same study. |
| Quantified Difference | Unique enablement of a clinical candidate-quality compound; comparator analogs did not yield equivalent reported candidates in the same publication set. |
| Conditions | Cellular Aβ42 assay (HEK293 APPsw cells); cassette dosing in ICR mice for PK; brain Aβ42 ELISA assay in C57BL/6 mice. |
Why This Matters
Procurement of this specific building block is justified for any program aiming to replicate or build upon the published SAR of this particular triazolopyridine GSM series.
- [1] Takai, T., Hoashi, Y., Tomata, Y., Morimoto, S., Nakamura, M., Watanabe, T., Igari, T., & Koike, T. (2015). Discovery of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(19), 4245-4249. View Source
- [2] Takai, T., Koike, T., Nakamura, M., Kajita, Y., Yamashita, T., Taya, N., Tsukamoto, T., Watanabe, T., Murakami, K., Igari, T., & Kamata, M. (2016). Discovery of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators (Part 2). Bioorganic & Medicinal Chemistry, 24(14), 3192-3206. View Source
